3-Chloropentafluoropropene
CAS No.: 79-47-0
Cat. No.: VC1623429
Molecular Formula: C3ClF5
Molecular Weight: 166.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79-47-0 |
---|---|
Molecular Formula | C3ClF5 |
Molecular Weight | 166.48 g/mol |
IUPAC Name | 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene |
Standard InChI | InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 |
Standard InChI Key | IJTAKAGEJXIJPQ-UHFFFAOYSA-N |
SMILES | C(=C(F)F)(C(F)(F)Cl)F |
Canonical SMILES | C(=C(F)F)(C(F)(F)Cl)F |
Introduction
Chemical Identity and Structure
3-Chloropentafluoropropene possesses a three-carbon propene structure with a chlorine atom at the third carbon position and five fluorine atoms distributed across the molecule. The compound features a carbon-carbon double bond, which contributes significantly to its chemical reactivity.
Nomenclature and Identification
The compound is known by several names in scientific and industrial contexts. Table 1 presents the key identifiers associated with this chemical.
Parameter | Value |
---|---|
CAS Registry Number | 79-47-0 |
IUPAC Name | 3-Chloro-1,1,2,3,3-pentafluoroprop-1-ene |
Molecular Formula | C₃ClF₅ |
Molecular Weight | 166.47700 g/mol |
Common Synonyms | Perfluoroallyl chloride; 3-chloro-1,1,2,3,3-pentafluoro-1-propene; 1,1,2,3,3-pentafluoro-3-chloropropene; Pentafluoroallyl chloride |
SMILES Notation | C(=C(F)F)(C(F)(F)Cl)F |
InChI | InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 |
InChIKey | IJTAKAGEJXIJPQ-UHFFFAOYSA-N |
Structural Features
The molecular structure of 3-chloropentafluoropropene consists of a three-carbon backbone with a double bond between the first and second carbon atoms. The chlorine atom is attached to the third carbon (C3), which also bears two fluorine atoms. The second carbon (C2) carries one fluorine atom, while the first carbon (C1) has two fluorine atoms. This specific arrangement contributes to the compound's unique physical properties and chemical reactivity patterns .
Physical and Chemical Properties
The physical and chemical properties of 3-chloropentafluoropropene determine its behavior in different environments and its potential applications. These properties are summarized in Table 2.
The relatively low boiling point (6.1°C) and high vapor pressure (1470 mmHg at 25°C) indicate that 3-chloropentafluoropropene exists primarily as a gas at standard temperature and pressure. These properties contribute to its high volatility and potential for atmospheric dispersion when released .
According to research citations, various methods have been employed to synthesize 3-chloropentafluoropropene with yields ranging from approximately 75% to 93%. Notable contributors to this field include Montanari and DesMarteau (1992), who reported achieving yields of approximately 87% .
Derivative Preparation
One important derivative is 3-chloropentafluoropropene-1,2-oxide, which serves as a key intermediate in further chemical transformations. An optimized preparation of this epoxide has been documented via alkaline peroxide epoxidation of 3-chloropentafluoropropene under phase transfer catalysis conditions. This methodology represents a significant advancement in fluorinated heterocycle synthesis .
The chemical equation for the epoxidation reaction can be represented as:
C₃ClF₅ (3-chloropentafluoropropene) + H₂O₂ (under alkaline conditions) → C₃ClF₅O (3-chloropentafluoropropene-1,2-oxide)
Applications and Industrial Relevance
Despite its toxic properties, 3-chloropentafluoropropene has found applications in specialized areas of chemistry and materials science.
Synthesis of Fluorinated Heterocycles
The most significant documented application of 3-chloropentafluoropropene is in the synthesis of fluorinated heterocyclic compounds. Through its epoxide derivative, 3-chloropentafluoropropene-1,2-oxide, this compound reacts with bifunctional nitrogen nucleophiles to produce five-, six-, and seven-membered ring heterocycles bearing pendant chlorodifluoromethyl groups .
This methodology represents an innovative approach to accessing chlorodifluoromethylated heterocycles, which have potential applications in pharmaceutical chemistry, agrochemicals, and materials science. The pendant chlorodifluoromethyl groups impart unique properties to these heterocycles, including enhanced lipophilicity and metabolic stability .
Connection to Fluoropolymer Chemistry
Evidence suggests a relationship between 3-chloropentafluoropropene and polychlorotrifluoroethene (PCTFE), an industrially important fluoropolymer commercialized in 1934 under trade names including Kel-F, Neoflon, and Aclar. PCTFE is valued for its excellent thermoplastic properties, chemical resistance, and impermeability to gases and vapors .
Studies on the thermal degradation of PCTFE have identified 3-chloropentafluoropropene as a trace product, suggesting potential formation during high-temperature processing or disposal of such fluoropolymers .
Environmental Implications
Atmospheric Presence and Degradation
3-Chloropentafluoropropene has been detected in atmospheric observations, although typically at low concentrations. Given its double bond and high flammability, the compound is expected to have a relatively short atmospheric lifetime, suggesting that detected plumes likely originate from local sources .
This reactivity may lead to the formation of degradation products in the atmosphere, potentially including toxic substances such as carbonyl fluoride (COF₂), carbonyl chlorofluoride (COFCl), and chlorodifluoroacetyl fluoride (CF₂ClCOF) in the presence of oxygen .
Industrial Sources
The detection of 3-chloropentafluoropropene in air samples has been associated with the processing or thermal degradation of fluoropolymers, particularly PCTFE. Studies have shown that when PCTFE undergoes thermal degradation, chlorotrifluoroethene (the monomer) is the major product, with trace amounts of 3-chloropentafluoropropene also formed .
These findings suggest that industrial facilities producing, processing, or disposing of fluoropolymers may be potential sources of 3-chloropentafluoropropene emissions, warranting appropriate monitoring and control measures.
Analytical and Spectroscopic Data
Mass Spectrometric Properties
Mass spectrometry provides valuable data for the identification and characterization of 3-chloropentafluoropropene. The ionization energy (IE) has been determined to be 10.79 eV using the electron impact (EI) method .
Table 3 presents appearance energy data for various fragment ions derived from 3-chloropentafluoropropene:
Ion | Appearance Energy (eV) | Products Formed | Method | Reference |
---|---|---|---|---|
CF⁺ | 17.8 | Not specified | EI | Lifshitz and Long, 1965 |
CF₃⁺ | 15.63 | Not specified | EI | Lifshitz and Long, 1965 |
C₃F₅⁺ | 11.22 | Cl | EI | Lifshitz and Long, 1965 |
This data is particularly useful for mass spectrometric identification of the compound in environmental and industrial samples .
Current Research and Future Perspectives
Research on 3-chloropentafluoropropene continues to evolve, with interest in several directions:
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Development of more efficient and environmentally benign synthetic routes to 3-chloropentafluoropropene and its derivatives
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Exploration of new applications in materials science and pharmaceutical chemistry
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Investigation of its environmental fate and potential ecological impacts
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Improvement of analytical methods for its detection and quantification in various environments
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Evaluation of safer alternatives with similar functional properties but reduced toxicity
The unique combination of a reactive double bond with strategic halogen placement continues to make 3-chloropentafluoropropene an interesting subject for further research in organofluorine chemistry.
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